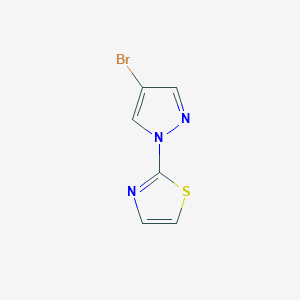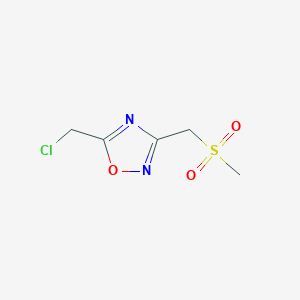![molecular formula C19H24ClNO B1374557 4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride CAS No. 1220037-07-9](/img/structure/B1374557.png)
4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is a chemical compound that is part of the piperidone class . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are synthesized from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones . This mild protocol exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .Molecular Structure Analysis
The molecular structure of “4-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is represented by the linear formula C19H24ClNO . The InChI code for this compound is 1S/C19H23NO.ClH/c1-2-6-16(7-3-1)17-9-11-19(12-10-17)21-15-13-18-8-4-5-14-20-18;/h1-3,6-7,9-12,18,20H,4-5,8,13-15H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “4-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is 317.86 . The compound’s MDL number is MFCD13560528 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives as Anti-Acetylcholinesterase Agents : Research has found that certain piperidine derivatives, similar in structure to 4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride, show potent anti-acetylcholinesterase (anti-AChE) activity. These compounds, including ones like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been evaluated for their potential as antidementia agents, indicating their significance in neurodegenerative disease research (Sugimoto et al., 1990) (Sugimoto et al., 1992).
Molecular Structure and Synthesis
- Molecular Structure Analysis : The molecular and crystal structure of related piperidine derivatives has been studied, providing insights into the conformation and packing of molecules in crystals. This research is crucial for understanding the physical and chemical properties of such compounds (Khan et al., 2013) (Kuleshova & Khrustalev, 2000).
Potential Anticancer and Antimicrobial Agents
- Anticancer Properties : Some piperidine derivatives have been explored for their potential as anticancer agents. For instance, compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols have shown significant cytotoxicity toward various cancer cells, indicating the potential of piperidine derivatives in cancer treatment research (Dimmock et al., 1998).
- Antimicrobial Activities : Piperidine derivatives have been synthesized and screened for antimicrobial activities, showing moderate effectiveness against various bacteria and fungi. This suggests their potential application in developing new antimicrobial agents (Ovonramwen et al., 2019) (Rameshkumar et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-4-5-9-19(18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJQUGRCNCODS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220037-07-9 |
Source


|
| Record name | Piperidine, 4-[2-([1,1′-biphenyl]-2-yloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

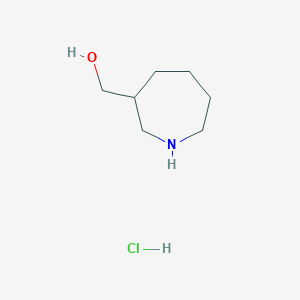
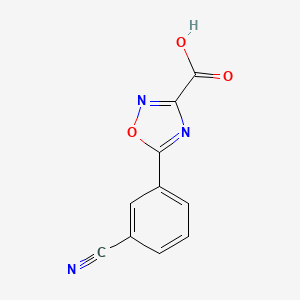
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)
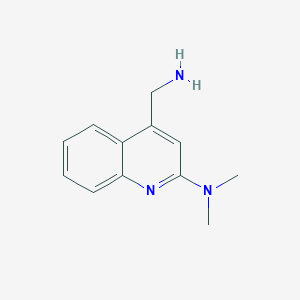
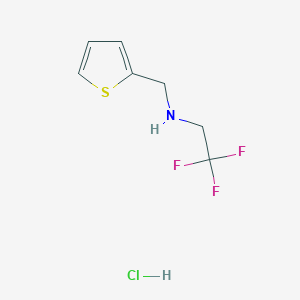
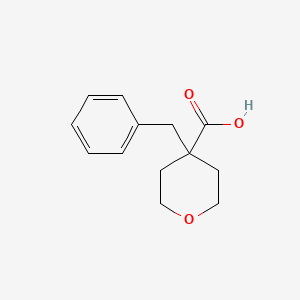
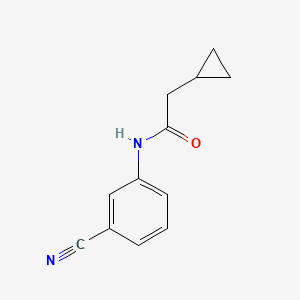
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)
![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
